N-(3-carbamimidamidophenyl)acetamide
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Overview
Description
N-(3-carbamimidamidophenyl)acetamide is a chemical compound with the molecular formula C9H12N4O. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a carbamimidamidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamimidamidophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with acetic anhydride to form N-(3-nitrophenyl)acetamide. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield N-(3-aminophenyl)acetamide. Finally, the amino group is converted to a carbamimidamidine group using cyanamide and ammonium chloride under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamimidamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(3-carbamimidamidophenyl)acetic acid.
Reduction: Formation of N-(3-carbamimidamidophenyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-carbamimidamidophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamimidamidophenyl)ethanamide
- N-(3-carbamimidamidophenyl)propionamide
- N-(3-carbamimidamidophenyl)butanamide
Uniqueness
N-(3-carbamimidamidophenyl)acetamide is unique due to its specific substitution pattern and the presence of both acetamide and carbamimidamidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-[3-(diaminomethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C9H12N4O/c1-6(14)12-7-3-2-4-8(5-7)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13) |
InChI Key |
UCUNRBHZCYABOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=C(N)N |
Origin of Product |
United States |
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